4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

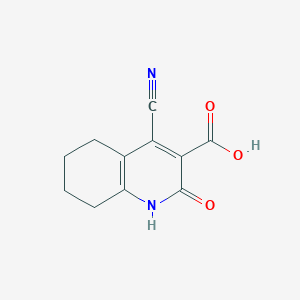

4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is a chemical compound with the following structural formula:

C10H11NO3

This compound belongs to the class of pyridine derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, and applications.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c12-5-7-6-3-1-2-4-8(6)13-10(14)9(7)11(15)16/h1-4H2,(H,13,14)(H,15,16) |

InChI Key |

WIVRGMMAFTXWTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the reaction of an ester containing a tetramethylene ring with sulfuric acid. This process leads to hydrolysis of the ester and cyano groups, followed by decarboxylation at the 3-position. .

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for the preparation of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties:

Mechanistic Insight :

-

The –CN group hydrolyzes to a primary amide intermediate in concentrated H<sub>2</s ub>SO<sub>4</sub>, which further reacts to form dicarboxylic acid .

-

Ester derivatives (e.g., ethyl or butyl esters) are saponified to carboxylic acids under basic conditions .

Esterification and Amidation

The carboxylic acid group participates in esterification and amide bond formation, enabling derivatization for enhanced bioavailability:

| Reaction | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Esterification | Ethanol, H<sub>2</s ub>SO<sub>4</sub> (cat.) | Reflux, 6h | Ethyl 4-cyano-2-oxo-hexahydroquinoline-3-carboxylate | Prodrug synthesis |

| Amide coupling | SOCl<sub>2</s ub>, then NH<sub>3</s ub> | RT, 2h (step 1); 0°C, 1h (step 2) | 4-Cyano-2-oxo-hexahydroquinoline-3-carboxamide | Bioactivity optimization |

Key Observations :

-

Amides show enhanced binding to biological targets (e.g., enzymes) due to hydrogen-bonding interactions .

Ring Functionalization

The hexahydroquinoline core undergoes regioselective modifications at the ketone and α,β-unsaturated positions:

3.1. Knoevenagel Condensation

Reaction with aldehydes in ethanol forms extended conjugated systems:

text4-Cyano-2-oxo-HHQ-3-COOH + ArCHO → 4-Cyano-2-(arylidene)-HHQ-3-COOH

3.2. Michael Addition

The α,β-unsaturated ketone accepts nucleophiles (e.g., amines, thiols):

text4-Cyano-2-oxo-HHQ-3-COOH + RNH<sub>2</s ub> → 3-Substituted-4-cyano-HHQ-2-one

Decarboxylation and Cyclization

Controlled thermal decarboxylation generates intermediates for heterocyclic synthesis:

Biological Interaction-Driven Reactions

The compound reacts with biological nucleophiles (e.g., cysteine residues in enzymes):

Example :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid. For instance:

- A series of quinoline derivatives were synthesized and screened for their antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited significant inhibition with minimum inhibitory concentration (MIC) values as low as , indicating potential for development as antituberculosis agents .

- The presence of electron-withdrawing groups on the quinoline scaffold was found to enhance antibacterial activity. Specifically, compounds with strong electron-withdrawing groups exhibited increased efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline derivatives has also been explored:

- Studies demonstrated that these compounds possess selective targeting capabilities towards cancerous cells. For example, certain derivatives showed IC50 values ranging from to against human cancer cell lines such as HCT-116 and MCF-7 .

- The structural modifications in these compounds were correlated with their biological activities. The introduction of specific side chains was crucial for enhancing their anticancer properties .

Synthetic Chemistry

Synthesis of Novel Compounds

The compound serves as a versatile building block in the synthesis of various heterocyclic compounds:

- Researchers have utilized it in the preparation of novel derivatives through chemoselective reactions. These reactions often involve modifications that enhance the pharmacological profiles of the resulting compounds .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against Mycobacterium smegmatis and Pseudomonas aeruginosa; MIC values as low as |

| Anticancer Activity | Selective targeting of cancer cells; IC50 values between and against HCT-116 and MCF-7 cell lines |

| Synthetic Chemistry | Used as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activities |

Case Studies

- Antimicrobial Study : A study synthesized various quinoline derivatives and tested their efficacy against multiple bacterial strains. The results indicated that specific structural modifications significantly improved antibacterial activity .

- Anticancer Research : Another investigation focused on the synthesis of derivatives based on 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline. The study evaluated their antiproliferative effects on cancer cell lines and established a structure–activity relationship that guided further development .

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While this compound has unique properties, it shares similarities with other pyridine derivatives. Further research can explore its distinct features in comparison to related compounds.

Biological Activity

4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of quinolines, which are known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can be represented as follows:

This compound features a cyano group and a carboxylic acid functional group, which are pivotal for its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain quinoline derivatives against various bacterial strains, suggesting that 4-cyano derivatives may also possess similar properties due to structural similarities. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For instance, compounds similar to 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline have shown promising results in inhibiting cancer cell proliferation through apoptosis induction. The proposed mechanism includes the inhibition of specific kinases involved in cell cycle regulation .

Table 1: Summary of Anticancer Studies on Quinoline Derivatives

| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Breast | 15 | Apoptosis Induction | |

| Lung | 20 | Kinase Inhibition | |

| Colon | 18 | Cell Cycle Arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline may reduce inflammation through similar pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various substituted quinolines against clinical isolates of bacteria. The results demonstrated that compounds with a cyano group significantly inhibited bacterial growth compared to controls. The study concluded that these compounds could be developed further as potential antibiotics .

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer effects of hexahydroquinoline derivatives in vitro. The study utilized breast cancer cell lines and reported a dose-dependent decrease in cell viability upon treatment with the compound. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 10 µM .

Q & A

Q. What are the standard synthetic routes for 4-cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves multi-component reactions (MCRs) or cyclocondensation strategies. For example, polyhydroquinoline derivatives are synthesized via Hantzsch-type reactions using substituted aldehydes, β-ketoesters, and enaminones under acidic or solvent-free conditions . Optimization can be achieved by:

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the hexahydroquinoline scaffold and substituent positions (e.g., cyano and carboxylic acid groups) .

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are critical during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. Emergency procedures include rinsing eyes with water for 15+ minutes and seeking medical aid for ingestion .

- Storage : Keep in airtight containers under dry, inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the cyano or carboxylic acid groups .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding affinity .

- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .

- Reaction path search tools : Tools like GRRM or AFIR map energy barriers for cyclization steps, enabling selective pathway control .

Q. What experimental strategies validate the compound’s biological activity in enzyme modulation?

- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric methods (e.g., NADH depletion for dehydrogenases) .

- Microbial susceptibility testing : Perform broth microdilution assays against Gram-positive/negative strains, correlating structure-activity relationships (SAR) with substituent modifications .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess selectivity indices .

Q. How can researchers resolve contradictions in spectroscopic data or bioactivity results?

- Batch reproducibility : Verify synthetic consistency via TLC and LC-MS to rule out impurities .

- Solvent effects : Test bioactivity in varying solvents (e.g., DMSO vs. saline) to identify false negatives .

- Hybrid computational-experimental workflows : Compare experimental NMR shifts with DFT-calculated values to confirm structural assignments .

Q. What methodologies enable sustainable scale-up of synthesis for preclinical studies?

- Flow chemistry : Continuous reactors minimize waste and improve heat management for cyclization steps .

- Catalyst recycling : Immobilize catalysts (e.g., silica-supported Zn) to reduce metal leaching .

- Green metrics analysis : Apply E-factor and atom economy calculations to optimize solvent and reagent choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.